Cas no 1500298-84-9 (2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine)

2-Methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine is a heterocyclic amine compound featuring a pyridine core substituted with a methyl group at the 2-position and an amine-linked (5-methylthiophen-2-yl)methyl moiety at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its thiophene and pyridine rings contribute to enhanced binding affinity in bioactive molecules, while the methyl substituents improve metabolic stability. The compound is particularly useful in medicinal chemistry for developing kinase inhibitors and receptor modulators due to its balanced lipophilicity and hydrogen-bonding capacity. Proper handling under inert conditions is recommended to ensure stability.
2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine structure
1500298-84-9 structure
Product name:2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine
CAS No:1500298-84-9
MF:C12H14N2S
Molecular Weight:218.317961215973
CID:5151261
PubChem ID:75356103

2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Pyridinamine, 2-methyl-N-[(5-methyl-2-thienyl)methyl]-
    • 2-Methyl-N-((5-methylthiophen-2-yl)methyl)pyridin-3-amine
    • 2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine
    • インチ: 1S/C12H14N2S/c1-9-5-6-11(15-9)8-14-12-4-3-7-13-10(12)2/h3-7,14H,8H2,1-2H3
    • InChIKey: MPSYZIWKQCUAPP-UHFFFAOYSA-N
    • SMILES: C1(C)=NC=CC=C1NCC1SC(C)=CC=1

2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-162424-0.05g
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
1500298-84-9
0.05g
$612.0 2023-05-25
Enamine
EN300-162424-0.1g
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
1500298-84-9
0.1g
$640.0 2023-05-25
Enamine
EN300-162424-0.5g
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
1500298-84-9
0.5g
$699.0 2023-05-25
Enamine
EN300-162424-50mg
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
1500298-84-9
50mg
$647.0 2023-09-22
Enamine
EN300-162424-2500mg
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
1500298-84-9
2500mg
$1509.0 2023-09-22
Enamine
EN300-162424-10000mg
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
1500298-84-9
10000mg
$3315.0 2023-09-22
Enamine
EN300-162424-100mg
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
1500298-84-9
100mg
$678.0 2023-09-22
Enamine
EN300-162424-500mg
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
1500298-84-9
500mg
$739.0 2023-09-22
Enamine
EN300-162424-1.0g
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
1500298-84-9
1g
$728.0 2023-05-25
Enamine
EN300-162424-10.0g
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
1500298-84-9
10g
$3131.0 2023-05-25

2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine 関連文献

2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amineに関する追加情報

Introduction to 2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine and Its CAS No. 1500298-84-9

2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1500298-84-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a pyridine core substituted with a methyl group at the 2-position, a 5-methylthiophene moiety at the N-position, and a methylpyridinyl group at the 3-position. The structural arrangement of these functional groups imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The compound's molecular structure, characterized by its aromaticity and nitrogen-rich environment, suggests potential interactions with biological targets such as enzymes and receptors. Recent advancements in computational chemistry have enabled the prediction of its binding affinities and pharmacokinetic profiles, which are critical for evaluating its suitability as a lead compound in therapeutic applications.

In the realm of medicinal chemistry, 2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine has been explored for its potential in modulating various biological pathways. Studies have indicated that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in inflammatory diseases and cancer. The presence of the thiophene ring enhances its solubility and bioavailability, factors that are essential for effective drug delivery.

One of the most compelling aspects of this compound is its versatility as a building block for derivative synthesis. Researchers have synthesized several analogs by modifying individual substituents, leading to compounds with improved potency and selectivity. For instance, replacing the methyl group at the 3-position with more polar or bulky groups has been shown to enhance binding to specific protein targets.

The synthesis of 2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine involves multi-step organic reactions, including cyclization, alkylation, and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only streamline the production process but also allow for greater control over the compound's stereochemistry.

Recent preclinical studies have highlighted the pharmacological profile of this compound. In vitro assays have demonstrated its ability to inhibit the activity of several enzymes associated with metabolic disorders. Additionally, animal models have shown promising results regarding its potential in reducing inflammation and modulating immune responses. These findings underscore its therapeutic potential in conditions such as rheumatoid arthritis and metabolic syndrome.

The development of novel drug candidates requires rigorous evaluation of their safety profiles. Toxicological studies on 2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine have revealed low acute toxicity, suggesting that it may be well-tolerated in clinical settings. However, long-term studies are necessary to assess any potential chronic effects or interactions with other medications.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine. Predictive models have been trained on large datasets to identify compounds with optimal pharmacokinetic properties and minimal side effects. This approach has significantly reduced the time required to screen potential drug candidates, enabling faster translation from bench to bedside.

The future prospects for 2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine are bright, with ongoing research focusing on optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this compound into clinical trials and ultimately bring it to patients who may benefit from it.

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